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8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Cat. No.: B2358508
CAS No.: 1823248-86-7
M. Wt: 189.27
InChI Key: CFLVTJPZKNBKHR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Chemistry

The unique architecture of spirocycles imparts a range of desirable properties, making them highly valuable in contemporary chemical research and development.

Spirocyclic motifs are increasingly being incorporated into clinical candidates and approved drugs. mdpi.commdpi.com Their inherent three-dimensionality allows for the precise projection of functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets like proteins. researchgate.net The introduction of a spirocyclic core can enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com By replacing planar aromatic structures with sp3-rich spirocycles, medicinal chemists can improve crucial drug-like properties such as aqueous solubility and metabolic stability, while often reducing lipophilicity. nih.govrsc.org This shift towards greater three-dimensionality generally correlates with a higher success rate in clinical development. rsc.org

The exploration of chemical space—the vast ensemble of all possible molecules—is a central theme in drug discovery and materials science. Spirocycles provide access to novel and underexplored regions of this space. researchgate.netresearchgate.net Their synthesis allows for the creation of compound libraries with significant structural diversity and a high fraction of sp3-hybridized carbons (Fsp3), a key descriptor for molecular complexity. researchgate.netnih.gov This expansion of accessible molecular shapes moves beyond the flat structures that have historically dominated synthetic chemistry, opening up new possibilities for identifying molecules with novel functions. researchgate.netnih.gov

A defining feature of spirocycles is their conformational rigidity. researchgate.net The spiro center locks the two rings in a fixed orientation, reducing the molecule's conformational flexibility. nih.govsigmaaldrich.com This pre-organization can be advantageous for binding to a biological target, as less conformational entropy is lost upon binding, potentially leading to higher affinity. researchgate.net This rigidity and the well-defined spatial arrangement of substituents provide a powerful tool for structure-based drug design, allowing chemists to optimize ligand-receptor interactions with high precision. researchgate.netsigmaaldrich.com

Overview of Azaspirodecane and Thiadiazaspirodecane Frameworks

Within the broader class of spirocycles, those containing heteroatoms such as nitrogen and sulfur are of particular interest. Azaspirocanes, which incorporate a nitrogen atom into the spirocyclic framework, are widely used in medicinal chemistry. The nitrogen atom can serve as a basic center or a point for further functionalization, influencing the compound's solubility and ability to form hydrogen bonds. rsc.org The 1-azaspiro[4.5]decane framework, for instance, is a common structural motif found in various biologically active compounds and natural products.

Thiadiazaspirodecane frameworks, which contain both sulfur and nitrogen atoms, offer additional complexity and functionality. The sulfur atom can exist in various oxidation states (sulfide, sulfoxide, sulfone), which significantly impacts the molecule's polarity, geometry, and metabolic stability. The 1-thia-4-azaspiro[4.5]decane core, for example, has been investigated for its potential in developing new anticancer and anti-coronavirus agents.

Research Significance of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

While specific research into this compound is not extensively documented in publicly available literature, its structural components suggest significant potential for future research. The molecule combines the key features of an azaspiro[4.5]decane ring system with a sulfone group, a combination that holds promise in medicinal chemistry and materials science.

The presence of the sulfone moiety (SO2) is particularly noteworthy. Sulfones are known to be metabolically stable and can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets. In other spirocyclic systems, the incorporation of a sulfone group has been a key strategy in the development of potent and selective inhibitors for targets such as the renal outer medullary potassium channel (ROMK), leading to novel diuretics. The sulfone group's strong electron-withdrawing nature can also influence the properties of adjacent functional groups.

Furthermore, spirocyclic vinyl sulfones have been identified as promising Michael acceptors in drug design, capable of forming covalent bonds with target proteins. This suggests that derivatives of this compound could be explored for applications in covalent inhibitor design. The combination of a rigid, three-dimensional spirocyclic scaffold with the versatile sulfone functional group makes this compound and its derivatives attractive targets for synthesis and biological evaluation in the ongoing search for novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2S B2358508 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide CAS No. 1823248-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)6-3-8(4-7-12)2-1-5-9-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLVTJPZKNBKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)CC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Theoretical Investigations of 8 Thia 1 Azaspiro 4.5 Decane 8,8 Dioxide Analogues

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental tools for deducing the molecular architecture of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively offer a comprehensive view of the molecular structure.

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the spirocyclic system.

In analogues like 4-(4-substituted-phenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-ones, ¹H NMR spectra reveal characteristic signals for the protons on the cyclohexane (B81311) and thiazolidinone rings. nih.gov For instance, the methylene (B1212753) protons of the thiazolidinone ring typically appear as a singlet, while the complex multiplet signals correspond to the protons of the cyclohexyl ring. nih.gov The ¹³C NMR spectrum is particularly informative, showing a distinct signal for the spiro-carbon atom, which is a key feature of these molecules. nih.gov For complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC are employed to make unambiguous assignments of all proton and carbon signals. mdpi.com

Table 1: Selected NMR Data for 1-Thia-4-azaspiro[4.5]decane Analogues nih.gov

CompoundTechniqueKey Chemical Shifts (δ, ppm)
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one¹H-NMR (DMSO-d₆)0.88 (d, 3H, CH₃), 1.24–1.77 (m, 9H, cyclohexyl-H), 3.39 (s, 2H, CH₂), 7.20-7.32 (m, 4H, Ar-H)
¹³C-NMR23.5–39.4 (cyclohexyl C), 43.8 (CH₂), 74.2 (spiro-C), 115.4–154.1 (Ar-C), 172.2 (C=O)
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one¹H-NMR (DMSO-d₆)0.86 (d, 3H, CH₃), 1.24–1.79 (m, 9H, cyclohexyl-H), 3.37 (s, 2H, CH₂), 7.22-7.34 (m, 4H, Ar-H)
¹³C-NMR23.1 (CH₃), 24.0–39.5 (cyclohexyl C), 43.7 (CH₂), 74.1 (spiro-C), 115.4–161.1 (Ar-C), 172.3 (C=O)

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide and its analogues, the most significant absorptions are those corresponding to the sulfonamide (SO₂) group. Cyclic sulfonamides (sultams) exhibit two strong characteristic stretching bands for the SO₂ group. In addition to the sulfonamide absorptions, other key peaks confirm the presence of aliphatic and aromatic C-H bonds. nih.gov

For related spirocyclic systems containing a carbonyl group, a strong absorption band is observed in the region of 1670-1690 cm⁻¹, which is characteristic of the C=O stretch in a five-membered ring. nih.gov

Table 2: Characteristic IR Absorption Frequencies for 1-Thia-4-azaspiro[4.5]decane Analogues nih.gov

CompoundC-H (aromatic) (cm⁻¹)C-H (aliphatic) (cm⁻¹)C=O (cm⁻¹)
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one305529251682
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one305829301677

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an experimental molecular formula that can be compared against a calculated theoretical value. This serves as a definitive confirmation of the chemical composition. For example, in the analysis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the calculated m/z for the [M-H]⁺ ion was 257.1285, while the experimentally obtained value was 257.1287, confirming the formula C₁₅H₁₈N₂O₂. mdpi.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallographic Analysis of Spirocyclic Systems

While spectroscopic methods provide evidence for a proposed structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

X-ray crystallography is the gold standard for confirming the constitution and relative stereochemistry of spirocyclic compounds. nih.gov The successful growth of a single crystal allows for the generation of a three-dimensional electron density map from which the atomic positions can be determined. Studies on various spirocyclic systems, including sultams and other 1-thia-4-azaspiro[4.5]decane derivatives, have utilized this method to unequivocally establish their molecular structures. nih.govnih.gov In some cases, crystallographic analysis has even been used to correct a previously misassigned structure that was refined in the wrong space group. nih.gov

Table 3: Example Crystal Data for a 1-Thia-4-azaspiro[4.5]decane Analogue nih.gov

ParameterValue for 8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one
FormulaC₁₇H₃₀N₂O₃S
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1878 (4)
b (Å)10.2241 (5)
c (Å)12.2188 (6)
α (°)79.901 (4)
β (°)73.796 (4)
γ (°)67.674 (4)
Volume (ų)905.83 (8)

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for gaining detailed insights into the molecular properties of complex structures like this compound analogues. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer a window into electronic structure, reactivity, and dynamic behavior in solution.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. semanticscholar.orgresearchgate.net By calculating the electron density, DFT can accurately predict molecular structures and a variety of electronic parameters that govern a molecule's behavior. For analogues of this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), provide fundamental insights into their stability and electronic nature. semanticscholar.orgscirp.org

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. mdpi.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, identifying electron-rich regions (favorable for electrophilic attack) and electron-poor regions (favorable for nucleophilic attack). semanticscholar.org For sulfonamide-containing structures, the MEP can highlight the polar nature of the S-O and N-H bonds, which are crucial for intermolecular interactions. researchgate.net

ParameterSignificanceTypical Application for Spiro-Sulfonamides
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron orbital; relates to electron-donating ability.Identifies sites susceptible to oxidation or electrophilic attack.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the lowest empty orbital; relates to electron-accepting ability.Identifies sites susceptible to reduction or nucleophilic attack.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions.Highlights electronegative oxygen atoms of the sulfone group as potential hydrogen bond acceptors.
Dipole MomentMeasures the overall polarity of the molecule.Influences solubility and how the molecule interacts with polar solvents or biological targets.

Molecular Dynamics (MD) Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.org This technique is particularly valuable for understanding how a solute, such as an this compound analogue, interacts with its surrounding solvent environment. arxiv.org The simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals information about the system's dynamic behavior and thermodynamic properties. researchgate.net

In a typical MD setup, the spirocyclic compound is placed in a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field, such as AMBER or OPLS. arxiv.orgresearchgate.net The simulation reveals how solvent molecules arrange themselves around the solute, forming solvation shells. Key insights can be gained by analyzing various parameters from the simulation trajectory:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. RDFs can quantify the structure of the solvation shells and identify specific interactions like hydrogen bonding.

Hydrogen Bond Analysis: The prevalence and lifetime of hydrogen bonds between the solute (e.g., the sulfone oxygens or the amine proton) and solvent molecules can be monitored. This is crucial for understanding solubility and the stability of different conformations. dovepress.com

These simulations can reveal how solvent polarity and hydrogen bonding capacity influence the conformational preferences and dynamic behavior of the spiro-sultam structure. easychair.org

Transition State Analysis in Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition states of chemical reactions. For analogues of this compound, this is particularly relevant for understanding their synthesis, such as in cycloaddition reactions.

A prominent example is the Staudinger ketene-imine cycloaddition, a method used to synthesize β-lactams, which can be spirocyclic analogues. wikipedia.orgnih.gov This reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. wikipedia.org Theoretical studies, often employing DFT, can model the reaction pathway. mdpi.com The process typically involves a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. wikipedia.org This is followed by a conrotatory ring closure to form the four-membered β-lactam ring.

Computational analysis can locate the transition state structure for the ring-closing step. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of the reaction. Furthermore, by comparing the energies of different possible transition states (e.g., those leading to cis or trans diastereomers), the stereochemical outcome of the reaction can be predicted. rsc.orgresearchgate.net These high-level ab initio calculations provide deep insight into the electronic effects that control the stereochemistry of the final spirocyclic product. rsc.org

Prediction of Reactivity Profiles

The primary global reactivity descriptors are derived from the HOMO and LUMO energies:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are invaluable for comparing the reactivity of a series of related analogues, helping to rationalize observed chemical behavior and to design new molecules with desired reactivity profiles. nih.govresearchgate.net For instance, the local reactivity can be predicted using Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov

Global Reactivity DescriptorFormulaInterpretation
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape. More negative values suggest higher stability.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to charge transfer. Hard molecules are less reactive.
Global Softness (S)S = 1 / (2η)The inverse of hardness. Soft molecules are more reactive.
Electrophilicity Index (ω)ω = μ² / (2η)Measures the stabilization in energy when the system acquires additional electronic charge.

Conformational Analysis of Spiro[4.5]decane Systems

The six-membered ring, analogous to cyclohexane, preferentially adopts a stable chair conformation to minimize both angle and torsional strain. saskoer.camaricopa.edu In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all substituents on adjacent carbons are staggered. saskoer.ca The six-membered ring can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy boat and twist-boat intermediates. saskoer.ca

The five-membered ring is more flexible but also non-planar. It typically adopts an "envelope" or "twist" conformation to alleviate the torsional strain that would be present in a planar structure. maricopa.edulibretexts.org In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane.

The spiro-junction forces the two rings into a roughly perpendicular orientation. The specific conformation of the entire spiro[4.5]decane system is a combination of the preferred conformations of the individual rings. The presence of heteroatoms and substituents, as in the this compound system, will further influence the conformational equilibrium by introducing different bond lengths, bond angles, and steric interactions.

Ring Strain Considerations

Ring strain is a measure of the inherent instability of a cyclic molecule due to non-ideal geometric parameters. It is a combination of angle strain, torsional strain, and steric strain. chemistrysteps.com

Angle Strain: This arises when bond angles are forced to deviate from their ideal values (e.g., 109.5° for sp³ hybridized carbons).

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms.

Steric Strain (or Transannular Strain): This occurs from repulsive interactions between atoms or groups across the ring. libretexts.org

The spiro-carbon atom itself is a quaternary center with tetrahedral geometry. The fusion of the two rings at this center introduces a degree of rigidity. While the individual rings can still possess conformational flexibility, the relative orientation of the two rings is fixed. This rigidity can be a desirable feature in the design of molecules intended for specific biological targets, as it reduces the entropic penalty upon binding. The presence of the sulfone group in the six-membered ring of this compound will alter the geometry from a perfect cyclohexane chair, but the fundamental principles of minimizing angle and torsional strain still dictate the ring's preferred conformation.

Influence of Spirocenter on Molecular Geometry

The spirocenter, a quaternary carbon atom that serves as the single junction between two rings, imparts significant and unique conformational constraints on the molecular geometry of spirocyclic compounds like this compound. This fusion dictates a rigid three-dimensional structure where the two rings are held in approximately orthogonal planes. This orientation minimizes steric hindrance between the constituent rings and is a defining characteristic of spirocyclic systems. The geometry of the spiro carbon atom itself is tetrahedral, and this, combined with the ring structures, influences bond lengths, bond angles, and torsional angles throughout the molecule.

Theoretical investigations and experimental data from analogous spiro systems provide insight into the nuanced effects of the spiro junction. The rigidity of the spirocyclic framework often leads to well-defined spatial arrangements of substituents, which can be beneficial for applications such as drug design.

Detailed structural data for this compound is not extensively available in the public domain. However, analysis of closely related spirocyclic systems, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, through computational methods like Density Functional Theory (DFT), reveals key geometric parameters. For instance, in the energy-minimized conformation of this diazaspiro[4.5]decane, the bond lengths and angles around the spiro carbon are consistent with a typical sp3 hybridized carbon in a strained ring system.

Interactive Data Table: Illustrative Bond Angles and Lengths for a Diazaspiro[4.5]decane Analogue

ParameterValue
C(spiro)-C(piperidine) Bond Length~1.54 Å
C(spiro)-N(pyrrolidine) Bond Length~1.47 Å
C(piperidine)-C(spiro)-C(piperidine) Angle~109.5°
N(pyrrolidine)-C(spiro)-C(piperidine) Angle~110.2°

Note: The data presented is illustrative and based on computational studies of analogous diazaspiro[4.5]decane systems. Actual values for this compound may vary.

The spirocenter significantly influences the conformation of each of the fused rings. In the case of this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation to minimize torsional and steric strain. The thiane (B73995) 1,1-dioxide ring is also likely to adopt a chair conformation. The presence of the bulky sulfone group may influence the puckering of the thiane ring.

X-ray crystal structure analysis of a related compound, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, has confirmed that the six-membered ring in such spiro systems can adopt a chair conformation. nih.gov The precise nature of the ring puckering and the orientation of substituents are dictated by the need to alleviate steric interactions arising from the spirocyclic fusion.

The orthogonality of the two rings is a direct consequence of the spiro linkage. This geometric constraint is reflected in the torsional angles involving the spiro carbon. Theoretical calculations on related spiro compounds show that the dihedral angles between the planes of the two rings are close to 90 degrees. This perpendicular arrangement is a key feature of the molecular geometry of spiro compounds.

Interactive Data Table: Illustrative Torsional Angles in a Spiro[4.5]decane System

Torsional AngleValue (degrees)
C1-C(spiro)-N1-C2~60°
C1-C(spiro)-S1-C3~-60°
N1-C(spiro)-S1-C4~180°

Note: The data presented is illustrative and based on generalized spiro[4.5]decane systems. Actual values for this compound may vary.

Structure Activity Relationship Sar Studies and Molecular Mechanisms for Spirocyclic Derivatives in Vitro

Rational Design Principles for Spirocyclic Bioactive Compounds

The design of spirocyclic compounds, such as 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, is rooted in the principle of increasing the three-dimensionality and structural rigidity of molecules to enhance their pharmacological properties. Spirocycles are characterized by two rings connected by a single common atom, which imparts a unique and rigid three-dimensional geometry. This structural feature can lead to improved binding affinity and selectivity for biological targets by pre-organizing the molecule into a conformation that is favorable for binding, thus reducing the entropic penalty upon interaction with a receptor.

The design of analogs of this compound with optimized pharmacological profiles involves systematic modifications of the core structure. A key strategy in the design of spirocyclic compounds is the introduction of diverse heterocyclic sulfone moieties and modifications to the spirocyclic core itself. nih.gov This approach aims to enhance potency and selectivity for the intended biological target while minimizing off-target effects. For instance, in the development of spirocyclic inhibitors of the renal outer medullary potassium channel (ROMK), a variety of heterocyclic sulfones were explored to improve potency and selectivity over the hERG channel, a common anti-target in drug development. nih.gov

The design process often employs structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of ligands that can bind with high affinity and selectivity. Molecular modeling and X-ray crystallography of ligand-protein complexes can provide detailed insights into the binding interactions and help rationalize the structure-activity relationships, thereby expediting the optimization of lead compounds.

Structure-Activity Relationship (SAR) of this compound Analogues in Target Modulation (In Vitro Studies)

While specific SAR studies on a broad series of this compound analogues are not extensively documented in publicly available literature, the principles of SAR for related azaspiro[4.5]decane systems can provide valuable insights. These studies typically involve the systematic modification of different parts of the molecule to understand their contribution to biological activity.

Modifications to the spirocyclic scaffold of azaspiro[4.5]decane derivatives have been shown to significantly impact their biological activity. For example, in a series of 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists, systematic modifications of the spirocyclic core were conducted. nih.gov The introduction of substituents at various positions on the rings can influence the conformation of the molecule and its interaction with the binding site of the target protein.

In another study on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as myelostimulators, modifications to the spiro-connected N-alkoxyalkylpiperidine hydantoins were explored. researchgate.net These studies demonstrate that even subtle changes to the spirocyclic system can lead to significant differences in biological activity, highlighting the importance of a thorough exploration of the chemical space around the core scaffold.

The table below illustrates the impact of modifications on a related 1-oxa-8-azaspiro[4.5]decane scaffold on M1 muscarinic receptor affinity.

CompoundModification on Spirocyclic ScaffoldM1 Receptor Affinity (Ki, nM)
17 2,8-Dimethyl-3-oxoPotent, non-selective
18 2-Ethyl-8-methyl-3-oxoPreferential M1 affinity
29 2,8-Dimethyl-3-methylenePreferential M1 affinity
26, 28 3-Dithioketal analoguesPreferential M1 affinity
37 3-Oxime analoguePreferential M1 affinity

Data derived from a study on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. nih.gov

The nature and position of functional groups on the this compound scaffold are critical for its biological recognition. The sulfone group, as previously mentioned, can act as a hydrogen bond acceptor. The nitrogen atom in the azaspiro ring system can be a key point for interaction or for the attachment of various substituents that can modulate the pharmacological properties of the molecule.

In studies of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists, the introduction of different heterocyclic rings and modifications to the amine chain were investigated. nih.gov These changes led to the identification of compounds with high potency and selectivity. This underscores the importance of the functional groups attached to the core spirocyclic structure in determining the biological activity and selectivity profile.

The vinyl sulfone moiety, a related functional group, is known to act as a Michael acceptor, which allows for covalent interactions with nucleophilic residues in a biological target. nih.gov While this compound itself is not a vinyl sulfone, the reactivity of the sulfone group and its influence on adjacent atoms could play a role in its molecular mechanism.

The following table demonstrates the effect of functional group modifications on the 5-HT1A receptor affinity and selectivity of 1-oxa-4-thiaspiro[4.5]decane derivatives.

CompoundAmine Chain and Heterocyclic Ring Modification5-HT1A Receptor Affinity (Ki, nM)α1d Receptor Affinity (Ki, nM)Selectivity (α1d/5-HT1A)
1 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazineHighModerateModerate
14 Modified amine chain and heterocyclic ringHighLower80
15 Modified amine chain and heterocyclic ringVery HighModerateModerate

Data derived from a study on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists. nih.gov

Molecular Mechanism Investigations (In Vitro)

The investigation of the molecular mechanisms of this compound analogues involves identifying their biological targets and understanding how they interact with these targets at a molecular level.

Target identification for novel spirocyclic compounds can be approached through various in vitro techniques. High-throughput screening against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, can identify initial hits. For example, a GPCR-focused chemical library screen was used to identify a novel chemotype of δ opioid receptor agonists based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. nih.gov

Once a primary target is identified, target engagement studies are performed to confirm that the compound binds to the target in a cellular context and elicits a functional response. This can involve techniques such as radioligand binding assays, enzyme inhibition assays, or cellular functional assays that measure downstream signaling events. For instance, in the study of 1-oxa-8-azaspiro[4.5]decane derivatives, their affinity for M1 and M2 muscarinic receptors was determined through binding assays, and their functional activity was assessed by measuring phosphoinositide hydrolysis in rat hippocampal slices. nih.gov

For this compound, its structural features suggest potential interactions with a variety of biological targets. The rigid spirocyclic core could confer selectivity, while the sulfone and amine functionalities could be involved in key binding interactions. Further research is needed to elucidate the specific molecular targets and mechanisms of action for this class of compounds.

Enzyme Inhibition Profiles (e.g., Vanin-1 inhibition, FAAH inhibition for related compounds)

The spirocyclic framework is a key feature in the design of potent enzyme inhibitors. Studies on related azaspiroalkane structures have identified novel leads for inhibiting enzymes such as fatty acid amide hydrolase (FAAH), a key regulator of endocannabinoid signaling.

In a search for new FAAH inhibitors, two novel spirocyclic cores, 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane, were identified as having superior potency. nih.gov Lead compounds from these series demonstrated significant FAAH k(inact)/K(i) potency values, marking them as suitable for further optimization in drug discovery programs. nih.gov

Furthermore, the cyclic sulfonamide (sultam) moiety present in this compound suggests a potential for inhibiting metalloenzymes like carbonic anhydrases (CAs). A series of 4-oxo-spirochromanes bearing a primary sulfonamide group showed potent inhibitory activity against human carbonic anhydrase isoforms (hCA II and hCA VII), with inhibition constants (Kᵢ) in the low or sub-nanomolar range. nih.gov This highlights the effectiveness of incorporating a sulfonamide group into a spirocyclic scaffold for potent enzyme inhibition. The structural features of the sulfonamide group are critical for binding to the zinc ion in the enzyme's active site. nih.govresearchgate.net

Table 1: Carbonic Anhydrase Inhibition by Related Spirocyclic Sulfonamides

Compound Target Enzyme Inhibition Constant (Kᵢ) (nM)
Spirochromane Derivative 6d hCA II Low nanomolar range
Spirochromane Derivative 6d hCA VII Low nanomolar range
Spirochromane Derivative 6l hCA II Low nanomolar range
Spirochromane Derivative 6l hCA VII Low nanomolar range

Data sourced from studies on 4-oxo-spirochromane sulfonamides. nih.gov

Receptor Binding Affinity and Selectivity (e.g., M1 muscarinic receptors, sigma-1 receptors for related compounds)

Spirocyclic structures have been extensively explored as ligands for various receptors, demonstrating high affinity and, in some cases, notable selectivity.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as agonists for M1 muscarinic receptors, which are targets for treating cognitive deficits in conditions like Alzheimer's disease. nih.gov Systematic modifications of an initial lead compound led to analogues with preferential affinity for M1 over M2 receptors. For instance, compounds such as the 2-ethyl analogue and the 3-methylene analogue of a 1-oxa-8-azaspiro[4.5]decan-3-one parent structure showed M1 selectivity. nih.gov

The spiro-piperidine motif is also a privileged scaffold for sigma-1 (σ₁) receptor ligands. nih.gov A series of spiro[ numberanalytics.combenzopyran-1,1′-cyclohexan]-3′-amines were synthesized to explore the pharmacophoric requirements for σ₁ binding. A cyclohexylmethyl derivative in this series displayed the highest σ₁ receptor affinity with a Kᵢ value of 5.4 nM. rsc.org The distance and orientation between the aromatic ring and the basic amino group, constrained by the spirocyclic core, are crucial for high-affinity binding.

Table 2: Receptor Binding Affinities of Related Spirocyclic Compounds

Compound Class Receptor Target Key Finding
1-Oxa-8-azaspiro[4.5]decanes M1 Muscarinic Certain analogues display preferential affinity for M1 over M2 receptors. nih.gov
Spiro[ numberanalytics.combenzopyran-1,1′-cyclohexanes] Sigma-1 (σ₁) A secondary amine derivative (cis-4b) exhibited high affinity with a Kᵢ of 5.4 nM. rsc.org

Cellular Antiproliferative Activity (In Vitro)

The rigid spirocyclic scaffold has been incorporated into novel compounds with significant antiproliferative activity against various cancer cell lines. Derivatives of 1-thia-4-azaspiro[4.5]decane, a structure closely related to the title compound, have shown promise as anticancer agents.

In one study, newly synthesized 1-thia-4-azaspiro[4.5]decane derivatives were evaluated for their anticancer activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines. Several compounds exhibited moderate to high dose-dependent inhibitory activities. researchgate.netmdpi.comnih.gov Another study focusing on dual EGFR/BRAFV600E inhibitors identified a 1-thia-4-azaspiro-[4.5]decan-3-one derivative as a potent antiproliferative agent. nih.gov

Sulfonamide-based compounds, including those with bicyclic and spirocyclic features, have also demonstrated notable antiproliferative effects. mdpi.comnih.govacs.org For example, a series of sulfonamides built on 2-azabicycloalkane scaffolds inhibited cancer cell growth with IC₅₀ values comparable to cisplatin, while showing less toxicity to non-malignant cells. mdpi.com Similarly, indoline-5-sulfonamides have shown antiproliferative activity against breast cancer cell lines, with some compounds exhibiting selectivity for hypoxic conditions found in tumors. mdpi.com

Table 3: In Vitro Antiproliferative Activity of Related Spirocyclic Compounds

Compound Class Cancer Cell Line Activity (IC₅₀)
1-Thia-4-azaspiro[4.5]decane derivatives HCT-116 (Colorectal) 92.2 to 120.1 nM for lead compounds. mdpi.com
1-Thia-4-azaspiro[4.5]decane derivatives PC-3 (Prostate) Moderate to good inhibition observed. mdpi.comnih.gov
2-Azanorbornane Sulfonamides A549 (Lung) 2.98 ± 1.38 µM for lead compound. mdpi.com
Indoline-5-Sulfonamides MCF7 (Breast, hypoxic) 12.9 µM for lead compound. mdpi.com

Antimicrobial and Antifungal Efficacy (In Vitro)

Spirocyclic compounds have emerged as a promising class of antimicrobial agents. Various studies have demonstrated the in vitro efficacy of spirocyclic cyclohexane (B81311) derivatives and spiro-heterocycles against a range of bacterial and fungal pathogens. researcherslinks.comemanresearch.org

One study reported that novel functionally substituted monocyclic and spirocyclic cyclohexane derivatives exhibited remarkable antimicrobial properties, with Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii being more sensitive than Gram-positive bacteria. researcherslinks.com Another investigation into spiro-4H-pyran derivatives found that a derivative containing both indole (B1671886) and cytosine rings showed good antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) of 32 and 64 µg/mL, respectively. nih.gov

Furthermore, spiro[oxindole-2,3′-pyrrolidines] have demonstrated moderate to good antibacterial and antifungal activities, comparable to standard drugs like Tetracycline and Amphotericin B. mdpi.com These findings underscore the potential of the spiro scaffold in developing new antimicrobial and antifungal agents. researcherslinks.com

Table 4: In Vitro Antimicrobial Activity of Related Spirocyclic Compounds

Compound Class Microorganism Activity (MIC)
Spiro-4H-pyran derivative (5d) Staphylococcus aureus (clinical isolate) 32 µg/mL nih.gov
Spiro-4H-pyran derivative (5d) Streptococcus pyogenes (clinical isolate) 64 µg/mL nih.gov
Spiro[oxindole-2,3′-pyrrolidines] Various bacterial and fungal strains Moderate to good activity observed. mdpi.com

Stereochemical Considerations in Biological Activity

The stereochemistry of spiro compounds is a critical determinant of their biological activity. numberanalytics.comnumberanalytics.com The chiral nature of the spiro center and any other stereocenters within the rings dictates the molecule's three-dimensional shape, which in turn governs its interaction with chiral biological macromolecules like enzymes and receptors. researchgate.netnih.gov

Enantiomeric Selectivity in Receptor Interaction

The differential activity between enantiomers (mirror-image isomers) is a well-established principle in pharmacology. For spirocyclic compounds, this enantiomeric selectivity can be pronounced.

Applications and Future Directions in Spirocyclic Compound Research

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide as a Chemical Building Block

The structural rigidity and defined spatial arrangement of substituents make this compound an attractive building block for creating diverse and complex molecules.

While specific examples of large-scale combinatorial libraries based on this compound are not extensively documented in current literature, its structural features make it an ideal candidate for such endeavors. The synthesis of related 1-thia-4-azaspiro[4.5]decane derivatives has been demonstrated, showcasing the feasibility of assembling this core structure. nih.gov These synthetic routes often involve multi-component reactions, which are amenable to combinatorial approaches for generating a large number of analogs. nih.gov The nitrogen atom in the spirocyclic system provides a convenient handle for introducing diversity through various chemical transformations, such as acylation, alkylation, and arylation. This allows for the systematic exploration of the chemical space around the core scaffold, which is a crucial aspect of modern drug discovery. researchgate.net

The incorporation of sulfone-containing spirocyclic structures into polymers or other organic materials is an emerging area of research. The rigidity of the this compound backbone can impart desirable thermal and mechanical properties to materials. Furthermore, the polar sulfone group can influence properties such as solubility and intermolecular interactions. While the direct application of this specific compound as a precursor for advanced organic materials is yet to be fully explored, the synthesis of spirocyclic vinyl sulfones highlights the utility of this functional group in creating reactive monomers for polymerization or for use as Michael acceptors in various chemical transformations. nih.govresearchgate.net

Design and Synthesis of Novel Spirocyclic Scaffolds for Drug Discovery

The quest for novel, three-dimensional molecules to populate drug discovery pipelines has led to a surge of interest in spirocyclic scaffolds. researchgate.nettandfonline.com Their ability to project functional groups into three-dimensional space allows for enhanced interaction with biological targets. tandfonline.com

A significant challenge in drug discovery is the identification of lead compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of spirocyclic motifs is a recognized strategy to improve these properties. researchgate.net The rigid nature of the this compound scaffold can reduce the conformational flexibility of a molecule, which can lead to improved binding affinity and selectivity for its biological target. The sulfone group can also enhance metabolic stability and solubility. researchgate.net The synthesis of related spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, demonstrates the accessibility of such sulfone-containing spirocycles. researchgate.net

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. rsc.org Spirocyclic systems are often considered privileged structures due to their conformational rigidity and ability to present substituents in well-defined orientations. researchgate.netrsc.org The 1-thia-4-azaspiro[4.5]decane core, a close relative of the title compound, has been utilized in the synthesis of compounds with potential anticancer activity, suggesting the therapeutic potential of this scaffold. nih.govresearchgate.net The unique combination of a sulfone and an amine within a spirocyclic system in this compound could provide access to novel and potent biological activities.

Theoretical Approaches in Scaffold Design and Activity Prediction

Computational methods are increasingly employed in the design of novel drug candidates. Theoretical approaches can be used to predict the binding of molecules to their targets and to assess their drug-like properties. For spirocyclic scaffolds like this compound, computational studies can help in understanding the preferred conformations and the spatial arrangement of functional groups. Molecular docking simulations can be used to predict how derivatives of this scaffold might interact with the active sites of various enzymes or receptors. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of compounds with their biological activity, thereby guiding the design of more potent analogs. While specific computational studies on this compound are not widely reported, the general principles of computational chemistry are highly applicable to the rational design of novel therapeutics based on this scaffold. nih.gov

Interactive Data Table: Properties of Related Spirocyclic Scaffolds

Scaffold NameKey Structural FeaturesReported Biological or Chemical Relevance
1-Thia-4-azaspiro[4.5]decaneThiazolidinone ring fused to a cyclohexane (B81311) ring.Precursor for compounds with anticancer activity. nih.govresearchgate.net
1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxideSpirooxazolidine system with a sulfone group.Synthesized as a novel spiro system. researchgate.net
Spirocyclic Vinyl SulfonesSpirocyclic core with a vinyl sulfone moiety.Valuable Michael acceptors in drug design. nih.gov
1-Oxa-8-azaspiro[4.5]decaneTetrahydrofuran ring fused to a piperidine (B6355638) ring.Investigated as M1 muscarinic agonists. nih.gov

Emerging Synthetic Methodologies for Spirocyclic Systems

The construction of complex spirocyclic frameworks has historically presented a significant challenge for synthetic chemists. rsc.org However, recent years have seen an exponential increase in methodologies for their enantioselective synthesis, driven largely by the advent of organocatalysis and other novel catalytic systems. rsc.orgrsc.org These advancements are making spirocycles more accessible for drug discovery programs. researchgate.netrmit.edu.vn

Key emerging strategies include:

Organocatalysis: This field has revolutionized the synthesis of chiral spiro compounds. The combination of organocatalysis with transition metal catalysis, known as synergistic catalysis, has become a powerful tool for creating optically pure spirocyclic molecules, including those containing nitrogen and sulfur. researchgate.net

Transition Metal Catalysis: Transition-metal-based catalysts are crucial for achieving stereoselective synthesis of spiro derivatives. researchgate.net Methodologies involving C-H activation and annulation are opening new dimensions in the formation of novel spirocycles. researchgate.net

Biocatalysis: Offering a green and sustainable approach, biocatalysis has emerged as a powerful method for constructing three-dimensional spirocyclic frameworks under mild conditions with excellent stereocontrol. researchgate.net This approach is particularly useful for synthesizing scaffolds that are difficult to prepare using traditional chemical methods. researchgate.net

Multi-component Reactions: Efficient and atom-economical, multi-component reactions allow for the construction of complex spirocyclic systems in a one-pot manner, often with high yields and selectivity. researchgate.net

Table 1: Overview of Modern Synthetic Approaches for Spirocyclic Compounds

Synthetic Methodology Description Advantages
Organocatalysis Uses small organic molecules to catalyze reactions. Often combined with transition metals (synergistic catalysis) for enhanced control. researchgate.net High enantioselectivity, access to optically pure compounds. rsc.orgresearchgate.net
Transition Metal Catalysis Employs transition metal complexes to facilitate bond formation, including novel C-H activation/annulation strategies. researchgate.net High efficiency, formation of novel and complex spirocycles. researchgate.net
Biocatalysis Utilizes enzymes to perform stereoselective transformations. researchgate.net Mild reaction conditions, high stereocontrol, environmentally friendly. researchgate.net

| Multi-component Reactions | Combines three or more reactants in a single step to form a complex product. researchgate.netresearchgate.net | High efficiency, atom economy, rapid assembly of molecular complexity. researchgate.net |

Perspectives on the Therapeutic Potential of Spirocyclic Compounds

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug discovery. researchgate.netmdpi.com Their inherent three-dimensionality allows for better interaction with the complex binding sites of biological targets compared to flat aromatic molecules. tandfonline.com This unique structural feature can lead to significant improvements in a compound's pharmacological profile.

The introduction of a spirocyclic core can positively modulate key drug-like properties:

Enhanced Potency and Selectivity: The rigid yet three-dimensional nature of spirocycles can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity. researchgate.nettandfonline.com

Improved Physicochemical Properties: Incorporating sp³-rich spirocyclic motifs can lead to better solubility and metabolic stability. rmit.edu.vntandfonline.com The three-dimensional structure can disrupt crystal packing, improving solubility, while also sterically shielding metabolically vulnerable parts of the molecule. rmit.edu.vn

Novelty and Intellectual Property: As a relatively underexplored area of chemical space, spirocyclic compounds offer opportunities for discovering novel structures, leading to new intellectual property. researchgate.nettandfonline.com

Spirocyclic compounds have demonstrated a wide array of biological activities and are being investigated for various diseases. tandfonline.comresearchgate.net Several FDA-approved drugs and clinical candidates already contain a spiro ring, highlighting their therapeutic relevance. tandfonline.com

Table 2: Therapeutic Areas and Biological Targets of Spirocyclic Compounds

Therapeutic Area Biological Activity/Target Examples
Infectious Diseases Antibacterial (DNA gyrase inhibitors), Antiviral (HCV-NS3/4a protease inhibitors), Antitubercular. tandfonline.comtandfonline.combohrium.com Spiropyridiminetriones, Macrocyclic spirocycles, Spiro-pyrrolothiazoles. tandfonline.comtandfonline.com
Cancer Anticancer (MDM2-p53 interaction inhibitors, kinase inhibitors). researchgate.netmdpi.combohrium.com Spiroxindoles (e.g., MI-219). bohrium.com
Neurological Diseases GPCR ligands, treatment of migraine. researchgate.nettandfonline.com Spiropiperidines. tandfonline.com

| Metabolic Diseases | Regulation of glucose homeostasis (SSTR5 antagonists, GPR119 agonists). bohrium.com | Oxadiole molecules, spirocyclic enzyme inhibitors. bohrium.com |

The continued development of synthetic methods will undoubtedly make a greater diversity of spirocyclic systems available to medicinal chemists. tandfonline.com This accessibility, combined with computational techniques for rapid optimization, suggests that the field of spirocyclic chemistry will continue to expand, contributing significantly to the development of new and improved therapeutics for a range of human diseases. researchgate.net

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify spirocyclic connectivity. For instance, the sulfur dioxide group causes deshielding of adjacent protons (δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Strong S=O stretching vibrations near 1150–1250 cm⁻¹ confirm the dioxide moiety .
  • HPLC/MS : Reversed-phase chromatography (C18 column) with UV detection at 210–260 nm ensures purity (>95%) .

How does the spirocyclic architecture influence biological activity compared to non-spiro analogs?

Advanced
The spiro structure imposes conformational rigidity, enhancing target selectivity. For example:

  • Enzyme Inhibition : The constrained geometry improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) compared to linear analogs .
  • Metabolic Stability : Reduced flexibility decreases susceptibility to metabolic oxidation, as shown in comparative studies with 2-azaspiro[4.5]decan-3-one derivatives .
  • SAR Insights : Modifying the nitrogen position (1-aza vs. 2-aza) alters hydrogen-bonding capacity, impacting potency .

What strategies mitigate low yields in multi-step syntheses of this compound?

Q. Advanced

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side products (e.g., over-oxidation) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during sulfur dioxide incorporation .
  • Kinetic Analysis : Monitor intermediates via in-situ FTIR to adjust reagent stoichiometry and reaction times .

What solubility and stability considerations are critical for handling this compound?

Q. Basic

  • Solubility : Soluble in DMSO (>10 mM) and dichloromethane, but poorly in water. Co-solvents like ethanol (10–20% v/v) enhance aqueous dispersion .
  • Storage : Store at 2–8°C under argon to prevent hygroscopic degradation .
  • pH Sensitivity : Avoid strong acids/bases (pH <3 or >10) to prevent ring-opening reactions .

How do halogen substituents (e.g., bromine, fluorine) alter reactivity and target binding?

Q. Advanced

  • Electrophilic Reactivity : Bromine at the 3-position enhances susceptibility to nucleophilic aromatic substitution, enabling derivatization .
  • Binding Affinity : Fluorine’s electronegativity improves interactions with polar residues in enzyme active sites, as observed in 8-(3-Bromo-5-fluorophenyl) analogs .
  • Comparative Data : Halogenated derivatives show 2–3x higher IC₅₀ values in kinase assays vs. non-halogenated counterparts .

What in silico methods predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 6LU7 for protease targets) to model binding poses. Focus on sulfur dioxide’s role in π-stacking .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting key residues (e.g., His41 in SARS-CoV-2 Mpro) .
  • QSAR Models : Hammett constants (σ) for substituents correlate with logP and IC₅₀ values in antimicrobial assays .

How can researchers resolve contradictions in reported biological activities?

Q. Advanced

  • Assay Standardization : Compare IC₅₀ values using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., hydroxylated derivatives in hepatic microsomes) .
  • Crystallography : Co-crystal structures (e.g., with β-lactamases) clarify binding modes conflicting with kinetic data .

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